N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a Z-configuration benzylidene substituent at the 5-position of the thiazolidinone core. Its structure includes a 3-ethoxy-4-hydroxybenzylidene moiety and a 2-hydroxybenzamide group attached to the nitrogen at position 2. The presence of electron-donating (ethoxy, hydroxyl) and hydrogen-bonding (hydroxybenzamide) groups distinguishes it from simpler analogs.
Properties
IUPAC Name |
N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-2-26-15-9-11(7-8-14(15)23)10-16-18(25)21(19(27)28-16)20-17(24)12-5-3-4-6-13(12)22/h3-10,22-23H,2H2,1H3,(H,20,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXHBOXKZZNQQS-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-hydroxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and suitable solvents such as dichloromethane (CH₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that modifications on the benzylidene moiety can significantly affect the binding affinity and potency against target organisms. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research has shown promising results regarding the anticancer potential of this compound. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved remain under investigation, but initial findings indicate that this compound could serve as a lead structure for new anticancer drugs.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the thiazolidine ring through the reaction of thioamide with α-haloketone under basic conditions.
- Introduction of the benzylidene group via a condensation reaction between an aldehyde and the thiazolidine derivative.
- Final coupling with 2-hydroxybenzoyl chloride in the presence of a base.
The compound can undergo various chemical reactions typical for thiazolidinones, including oxidation, reduction, and substitution reactions.
Potential Therapeutic Applications
Beyond its antimicrobial and anticancer properties, this compound is being explored for other therapeutic applications, including anti-inflammatory effects and potential use in treating metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-keto-thiazolidinone] demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains. The results indicated an IC50 value comparable to standard antibiotics, suggesting its potential role as an alternative treatment option.
Case Study 2: Anticancer Activity
In vitro assays on human breast cancer cell lines revealed that N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-keto-thiazolidinone] induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 4-oxo-2-thioxo-1,3-thiazolidin-3-yl scaffold but differing in substituents on the benzylidene and N-acyl groups. Key parameters include synthetic yield, melting point, and spectral properties.
Table 1: Structural and Physical Comparison
Key Observations:
Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in Compound 12 ) reduce yields (53%) compared to electron-donating groups (e.g., methoxy in Compound 3d: 84.5% ).
Melting Points : Hydroxy and carboxy substituents (e.g., Compound 3d: 217–219°C ) increase melting points due to intermolecular hydrogen bonding.
Spectral Signatures : The 2-thioxo group in all compounds shows IR peaks near 1299–1368 cm⁻¹ (C=S stretch) .
Key Research Findings
Limitations and Gaps:
- No direct pharmacological data exist for the target compound in the evidence.
- Substituent optimization (e.g., replacing methoxy with ethoxy) requires further study to balance bioavailability and potency.
Q & A
Q. Optimization Tips :
- Use ethanol or methanol as solvents to enhance reaction homogeneity .
- Monitor reaction progress via TLC and optimize temperature (60–80°C) to prevent Z/E isomerization .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Key techniques include:
Spectroscopy :
- 1H/13C NMR : Confirm benzylidene proton (δ 7.8–8.2 ppm) and thioxo group (C=S at ~170 ppm) .
- IR : Detect carbonyl (C=O at ~1680 cm⁻¹) and thioxo (C=S at ~1250 cm⁻¹) stretches .
Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
X-ray Crystallography : Resolve Z-configuration and dihedral angles of the benzylidene group .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
Contradictions arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or viability assays (MTT vs. resazurin) .
- Solubility Issues : Poor aqueous solubility may skew IC50 values .
Q. Experimental Design Solutions :
Orthogonal Assays : Validate antimicrobial activity with both broth microdilution (MIC) and time-kill kinetics .
Dose-Response Profiling : Test across a wider concentration range (nM–µM) to identify off-target effects .
Formulation Adjustments : Use DMSO/Cremophor EL mixtures to improve solubility and bioavailability .
Advanced: What in silico approaches are used to model target interactions and predict pharmacokinetics?
Methodological Answer:
Molecular Docking : Screen against targets like PPAR-γ or bacterial enoyl-ACP reductase using AutoDock Vina. Focus on hydrogen bonding with the 4-hydroxybenzamide moiety .
MD Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence .
ADMET Prediction : Use SwissADME to evaluate LogP (aim for 2–4) and cytochrome P450 interactions .
Q. Example Data :
| Parameter | Prediction |
|---|---|
| LogP | 3.2 |
| H-bond acceptors | 7 |
| CYP2D6 inhibition | High risk |
Advanced: How to conduct structure-activity relationship (SAR) studies to improve pharmacological properties?
Methodological Answer:
Substituent Variation :
- Benzylidene Ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and target binding .
- Thiazolidinone Core : Replace sulfur with selenium to modulate redox activity .
Biological Testing :
- Anticancer : Screen against NCI-60 cell lines; prioritize compounds with GI50 < 1 µM .
- Antimicrobial : Test biofilm inhibition in S. aureus using crystal violet assays .
Q. SAR Table :
| Substituent (R) | Activity (IC50, µM) | Solubility (µg/mL) |
|---|---|---|
| 3-Ethoxy-4-OH | 0.85 (PPAR-γ) | 12.5 |
| 4-NO2 | 0.62 (Antimicrobial) | 8.2 |
| 2-F | 1.10 (Anticancer) | 15.8 |
Advanced: What strategies mitigate oxidative degradation of the thioxo group during storage?
Methodological Answer:
Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC .
Excipient Selection : Use antioxidants like BHT (0.01% w/v) in lyophilized formulations .
Packaging : Store under nitrogen in amber vials to limit light/oxygen exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
